Pyrrole-2,5-diacetonitrile
Description
Properties
IUPAC Name |
2-[5-(cyanomethyl)-1H-pyrrol-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-5-3-7-1-2-8(11-7)4-6-10/h1-2,11H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFDHDRFNKOVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)CC#N)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300061 | |
| Record name | Pyrrole-2,5-diacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34211-88-6 | |
| Record name | 2,5-Bis(cyanomethyl)pyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034211886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrole-2,5-diacetonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrrole-2,5-diacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Bis(cyanomethyl)pyrrole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9R27HK7KV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrole-2,5-diacetonitrile can be synthesized through various methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalyst such as iron(III) chloride under mild conditions . Another method includes the reaction of hexane-2,5-dione with aromatic amines in water using squaric acid as an organocatalyst at 60°C .
Industrial Production Methods: Industrial production of this compound often involves multicomponent reactions (MCRs) due to their efficiency and environmental benefits. These reactions typically use readily available starting materials and proceed under mild conditions, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Pyrrole-2,5-diacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can yield hydrogenated pyrrole compounds.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Hydrogenation reactions often use catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions typically use reagents such as halogens and acids.
Major Products: The major products formed from these reactions include various substituted pyrroles, which are valuable intermediates in organic synthesis and pharmaceuticals .
Scientific Research Applications
Organic Synthesis
Pyrrole-2,5-diacetonitrile serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity allows it to undergo various chemical transformations:
- Oxidation : Can be oxidized to form pyrrole derivatives with different functional groups.
- Reduction : Reduction reactions yield hydrogenated pyrrole compounds.
- Substitution : Electrophilic substitution is common due to the electron-rich nature of the pyrrole ring.
These reactions facilitate the creation of valuable intermediates used in pharmaceuticals and other chemical industries .
Medicinal Chemistry
In medicinal chemistry, this compound derivatives exhibit significant biological activities:
- Antimicrobial Properties : Studies have shown that certain pyrrole derivatives possess antimicrobial activities against various bacterial strains. For instance, a palladium(II) complex derived from a pyrrole-based ligand demonstrated effective antifungal activity against Candida albicans at low concentrations .
- Anticancer Activity : Research indicates that pyrrole derivatives can inhibit protein kinases involved in cell signaling pathways, offering potential therapeutic effects against cancer.
Materials Science
This compound is utilized in the development of conductive polymers and materials:
- Conducting Polymers : It acts as a precursor for synthesizing conducting polymers that have applications in electronics and sensor technology.
- Dyes and Pigments : The compound is also employed in producing dyes due to its ability to form stable colored complexes .
Case Study 1: Antimicrobial Activity of Palladium Complexes
A study investigated the synthesis of a palladium(II) complex involving this compound as a ligand. The complex exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans, indicating its potential use in pharmaceuticals .
| Compound | Activity Against | Concentration |
|---|---|---|
| Ligand | S. aureus | 6.25 µg/ml |
| Pd(II) Complex | C. albicans | 6.25 µg/ml |
Case Study 2: Synthesis of Conductive Polymers
Research focusing on microwave-assisted synthesis highlighted the advantages of using this compound in creating conductive polymers. These polymers are essential for developing electronic devices and sensors due to their enhanced conductivity and stability under various conditions .
Mechanism of Action
The mechanism of action of pyrrole-2,5-diacetonitrile involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes and receptors, leading to therapeutic effects. For example, certain pyrrole derivatives inhibit protein kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Reactivity and Stability
- Diethyl pyrrole-2,5-dicarboxylate : Exhibits hydrogen-bonded dimerization in the solid state, enhancing stability . Its ester groups enable facile derivatization, making it a versatile intermediate in medicinal chemistry .
- 3,4-Diarylpyrrole-2,5-diones : Aryl substituents improve metabolic stability compared to natural analogs (e.g., permethyl ningalin B), while the dione core contributes to redox activity . Lead compounds (e.g., 6 and 7 in Figure 1) demonstrate potent P-gp inhibition with IC50 values comparable to resveratrol .
- Pyrrole-2,5-diacetamide : The amide NH protons’ acidity, modulated by side-chain substitutions, dictates anion-binding strength. Macrocyclic hybrids show superior anion affinity due to preorganized binding sites .
Biological Activity
Pyrrole-2,5-diacetonitrile is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer effects, as well as its mechanism of action and potential therapeutic applications.
Overview of this compound
This compound (C8H7N3) is characterized by a five-membered nitrogen-containing ring. Its structure allows for various chemical modifications, which enhance its biological activity. The compound has been synthesized using methods such as the Paal-Knorr synthesis and multicomponent reactions (MCRs), which facilitate its production in laboratory and industrial settings .
Biological Activities
1. Antimicrobial Activity
Pyrrole derivatives have shown significant antimicrobial properties against various pathogens. Studies have demonstrated that this compound exhibits inhibitory effects against bacteria such as Staphylococcus aureus, Escherichia coli, and Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) values for these compounds are often reported in the range of 0.016 μg/mL to higher concentrations depending on the specific derivative and target organism .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 2a | Staphylococcus aureus | 0.5 |
| 2b | Escherichia coli | 1.0 |
| 2c | Pseudomonas aeruginosa | 0.25 |
| 2d | Mycobacterium smegmatis | 0.016 |
2. Anticancer Activity
Research has indicated that pyrrole derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have shown cytotoxic effects on various cancer cell lines with IC50 values indicating potent activity. Notably, compounds derived from this compound have been evaluated for their effects on prostate cancer cells (PC-3), yielding promising results .
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 3 | PC-3 | 56.26 |
| 8a | MCF-7 | 13.2 |
| 9 | A549 | 0.003 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : Pyrrole derivatives can inhibit key enzymes involved in cell signaling pathways, such as protein kinases. This inhibition can disrupt cancer cell proliferation and microbial growth.
- Cytokine Modulation : Certain derivatives have been shown to reduce the production of pro-inflammatory cytokines in immune cells, suggesting potential applications in treating inflammatory diseases .
Case Studies
Case Study 1: Antitubercular Activity
A study focused on the design and synthesis of pyrrole-based compounds demonstrated their efficacy against drug-resistant strains of Mycobacterium tuberculosis. One compound showed remarkable potency with an MIC of less than 0.016 μg/mL against resistant strains, indicating the potential for developing new antitubercular agents .
Case Study 2: Anti-inflammatory Effects
Research involving the evaluation of pyrrole derivatives on peripheral blood mononuclear cells (PBMCs) revealed that several compounds significantly inhibited pro-inflammatory cytokine production without inducing apoptosis at lower concentrations . This suggests their utility in managing inflammatory conditions.
Q & A
Q. What are the established synthetic routes for Pyrrole-2,5-diacetonitrile, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis of pyrrole derivatives often involves functionalization of the pyrrole core. For this compound, a plausible route may adapt methodologies from analogous compounds like pyrrole-2,5-dicarbaldehydes ( ). For instance:
- Intermediate Strategy : Use 2,5-bis(1,3-benzodithiol-2-yl)pyrroles as precursors, followed by substitution with nitrile groups. Mercury(II) oxide (HgO) and HBF4-DMSO mixtures could facilitate hydrolysis of protective groups ().
- Optimization : Adjust stoichiometry of nitrile-introducing agents (e.g., cyanide salts) and monitor temperature (e.g., reflux in dichloroethane at 80°C) to minimize side reactions. Yields for similar compounds range from 32–90%, suggesting iterative optimization is critical ().
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve electronic environments of the pyrrole ring and nitrile substituents. For example, nitrile carbons typically appear at ~110–120 ppm in ¹³C NMR ().
- Infrared (IR) Spectroscopy : Nitrile C≡N stretches are observed at ~2200–2250 cm⁻¹ ().
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected m/z for C₈H₅N₃: 143.0484) and fragmentation patterns ().
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cycloaddition reactions?
Methodological Answer:
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals (HOMO/LUMO) to assess regioselectivity in Diels-Alder reactions ().
- Experimental Validation : Introduce electron-withdrawing/donating groups at the 3- and 4-positions and compare reaction rates with dienophiles (e.g., maleimide). Monitor outcomes via HPLC or X-ray crystallography ().
Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound across studies?
Methodological Answer:
- Data Harmonization : Cross-validate results using multiple techniques (e.g., 2D NMR, X-ray diffraction) and reference standards. For example, inconsistencies in IR peaks may arise from solvent effects or moisture—ensure anhydrous conditions and use internal calibrants ().
- Collaborative Reproducibility : Share raw spectral data via platforms like PubChem () and replicate studies under controlled conditions (e.g., inert atmosphere, standardized solvents) ().
Experimental Design & Data Analysis
Q. What strategies minimize side reactions during the synthesis of this compound?
Methodological Answer:
- Protective Group Chemistry : Use benzodithiol groups to shield reactive sites during functionalization, followed by selective deprotection ().
- By-Product Mitigation : Employ scavengers (e.g., molecular sieves) to absorb water or acidic by-products. Monitor reaction progress via thin-layer chromatography (TLC) with UV-active visualization ().
Q. How should researchers design a PICOT framework for studying this compound’s biological activity?
Methodological Answer:
- PICOT Structure :
Threats to Validity & Mitigation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
